ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including an indole ring, a thiazole ring, and a triazino ring. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with various reagents to introduce the thiazole and triazino rings. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and sodium azides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiazole, and triazino rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: Compounds containing the indole ring, known for their diverse biological activities.
Thiazole derivatives: Compounds with the thiazole ring, often studied for their antimicrobial and anticancer properties.
Triazino derivatives: Compounds with the triazino ring, which may exhibit various pharmacological activities.
The uniqueness of ETHYL 4-METHYL-2-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these three heterocyclic rings, which may confer unique biological and pharmacological properties.
Biological Activity
Ethyl 4-methyl-2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Overview
The compound features a unique structure that includes:
- Indole moiety : Known for its biological activity.
- Triazinoindole system : Implicated in various pharmacological effects.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
Molecular Characteristics :
Property | Value |
---|---|
Molecular Weight | 498.63 g/mol |
Molecular Formula | C23H26N6O3S2 |
LogP | 5.4162 |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antimicrobial properties. Ethyl 4-methyl-2-{...} has been evaluated against various pathogens:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives of triazoles had Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Potential
The compound's structure allows it to interact with various cellular targets involved in cancer proliferation. Studies have indicated that derivatives of the triazine family can inhibit cancer cell growth through multiple mechanisms:
- Inhibition of Cell Proliferation : Research has shown that triazinoindole derivatives can significantly reduce the viability of cancer cells in vitro, suggesting their potential as anticancer agents .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .
Case Studies and Research Findings
-
Antidepressant Activity :
A series of compounds related to ethyl 4-methyl-2-{...} were tested for antidepressant effects using animal models. Results indicated significant activity compared to standard antidepressants like fluoxetine, highlighting the potential for developing new antidepressant therapies from this chemical scaffold . -
Structure-Activity Relationship (SAR) :
Studies have focused on understanding how modifications to the chemical structure affect biological activity. For example, substituents at specific positions on the triazole or thiazole rings can enhance antimicrobial potency or alter pharmacokinetic properties .
Properties
Molecular Formula |
C21H22N6O3S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N6O3S2/c1-4-10-27-14-9-7-6-8-13(14)16-18(27)24-21(26-25-16)31-11-15(28)23-20-22-12(3)17(32-20)19(29)30-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,22,23,28) |
InChI Key |
JRNNINQCAFPLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.